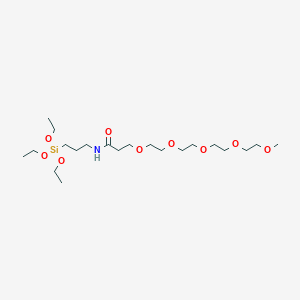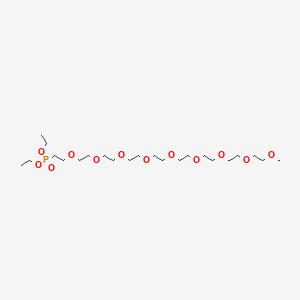![molecular formula C23H15F3N4O3 B1193125 4'-carbamoyl-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1193125.png)
4'-carbamoyl-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}-[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS4478 is a potent P2Y14 Receptor inhibitor.
Scientific Research Applications
Chemical Transformations and Synthesis
4'-Carbamoyl-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}-[1,1'-biphenyl]-3-carboxylic acid and its derivatives have been extensively studied for their unique chemical transformations. For instance, studies on 4-amino-3-benzyl-1,2,3-triazole and its derivatives, including 5-carbamoyl derivatives, have revealed interesting isomerization properties in basic solutions, leading to equilibrium mixtures rich in 4-benzylamino-1,2,3-triazole derivatives. These findings highlight the potential for manipulation in preparative applications, especially in the synthesis of complex organic compounds (Albert, 1970).
Role in the Development of Antimicrobial Agents
Derivatives of this compound have been explored for their potential in antimicrobial applications. Compounds like 1,2,3-triazoles derived from 4-amino benzoic acid have been synthesized and characterized for their antimicrobial activity. This is indicative of the potential for these compounds to be developed into new antimicrobial agents with applications in medical science and pharmaceuticals (Holla et al., 2005).
Applications in Luminescence Sensing
The compound and its related derivatives have also been utilized in the field of luminescence sensing. Lanthanide metal–organic frameworks based on 1,2,3-triazole-containing tricarboxylic acid ligands, such as derivatives of this compound, have shown promise in the selective detection of metal ions and nitroaromatic compounds. This application is particularly relevant in environmental monitoring and detection technologies (Wang et al., 2016).
Use in Fluorescence Probing
Another fascinating application of this compound is in the development of fluorescence probes. A study designed a new fluorescence probe using derivatives of this compound, demonstrating high selectivity and sensitivity toward specific targets. This kind of research is significant in biochemistry and medical diagnostics, where selective and sensitive probes are crucial (Chu et al., 2019).
Potential in Insecticidal Applications
The compound's derivatives have also been evaluated for insecticidal properties. Studies have shown that certain 1-phenyl-1H-1,2,3-triazoles exhibit insecticidal activity, suggesting a potential use in agricultural pest control. This is particularly important for developing safer and more effective insecticides (Alam et al., 2006).
properties
Molecular Formula |
C23H15F3N4O3 |
|---|---|
Molecular Weight |
452.3932 |
IUPAC Name |
4′-Carbamoyl-5-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)-[1,1′-biphenyl]-3-carboxylic Acid |
InChI |
InChI=1S/C23H15F3N4O3/c24-23(25,26)18-7-5-14(6-8-18)20-12-30(29-28-20)19-10-16(9-17(11-19)22(32)33)13-1-3-15(4-2-13)21(27)31/h1-12H,(H2,27,31)(H,32,33) |
InChI Key |
ODSCFSVBFVSJFO-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(C2=CC=C(C(N)=O)C=C2)=CC(N3C=C(N=N3)C4=CC=C(C=C4)C(F)(F)F)=C1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MRS4478; MRS-4478; MRS 4478; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[2-[4-(2-Methylpropyl)piperazin-1-yl]-2-oxoethyl] 4-methylsulfonyl-3-nitrobenzoate](/img/structure/B1193062.png)
